

Thermal Stability and Degradation of cis-2-Nonene: A Technical Guide

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Compound of Interest

Compound Name: *cis-2-Nonene*

Cat. No.: B043856

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Disclaimer: Peer-reviewed experimental data on the specific thermal stability and degradation pathways of **cis-2-nonene** is limited in publicly available literature. This guide, therefore, synthesizes established principles of alkene thermal and oxidative chemistry, data from analogous compounds, and standard analytical methodologies to provide a comprehensive technical overview and predictive analysis for researchers investigating this compound.

Introduction to cis-2-Nonene

cis-2-Nonene (CAS RN: 6434-77-1) is an unsaturated hydrocarbon with the molecular formula C_9H_{18} . As an alkene, its reactivity is primarily dictated by the presence of the carbon-carbon double bond. Understanding its thermal stability is crucial for applications where it might be subjected to elevated temperatures, such as in industrial synthesis, as a component in fuel or lubricant formulations, or during analytical procedures like gas chromatography. This document provides a detailed examination of the theoretical and expected thermal behavior of **cis-2-nonene**.

Physicochemical Properties

A summary of key physical properties of **cis-2-nonene** is provided in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

Property	Value
Molecular Formula	C ₉ H ₁₈
Molecular Weight	126.24 g/mol
Boiling Point	146-147 °C
Flash Point	32 °C
Density	0.739 g/cm ³ at 20 °C

Thermal Stability Profile

The thermal stability of an alkene is influenced by the substitution pattern around the double bond and the presence of steric strain.

Isomeric Effects on Stability

Generally, trans-alkenes are thermodynamically more stable than their corresponding cis-isomers. This is attributed to steric hindrance between the alkyl groups on the same side of the double bond in the cis-conformation, which introduces torsional strain and raises the ground-state energy of the molecule. For 2-nonene, the trans-isomer is expected to be more stable than the cis-isomer. This difference in stability can be quantified by comparing their heats of hydrogenation, with the less stable cis-isomer releasing more energy upon conversion to the corresponding alkane (nonane).

Predicted Thermal Behavior

In an inert atmosphere, **cis-2-nonene** is expected to be relatively stable at moderate temperatures. Significant thermal decomposition, or pyrolysis, typically requires temperatures exceeding 400°C. The pyrolysis of alkanes and alkenes proceeds through a free radical chain mechanism, involving initiation, propagation, and termination steps.^{[1][2]} The C-C bonds, being weaker than C-H bonds, are more susceptible to homolytic cleavage at high temperatures.

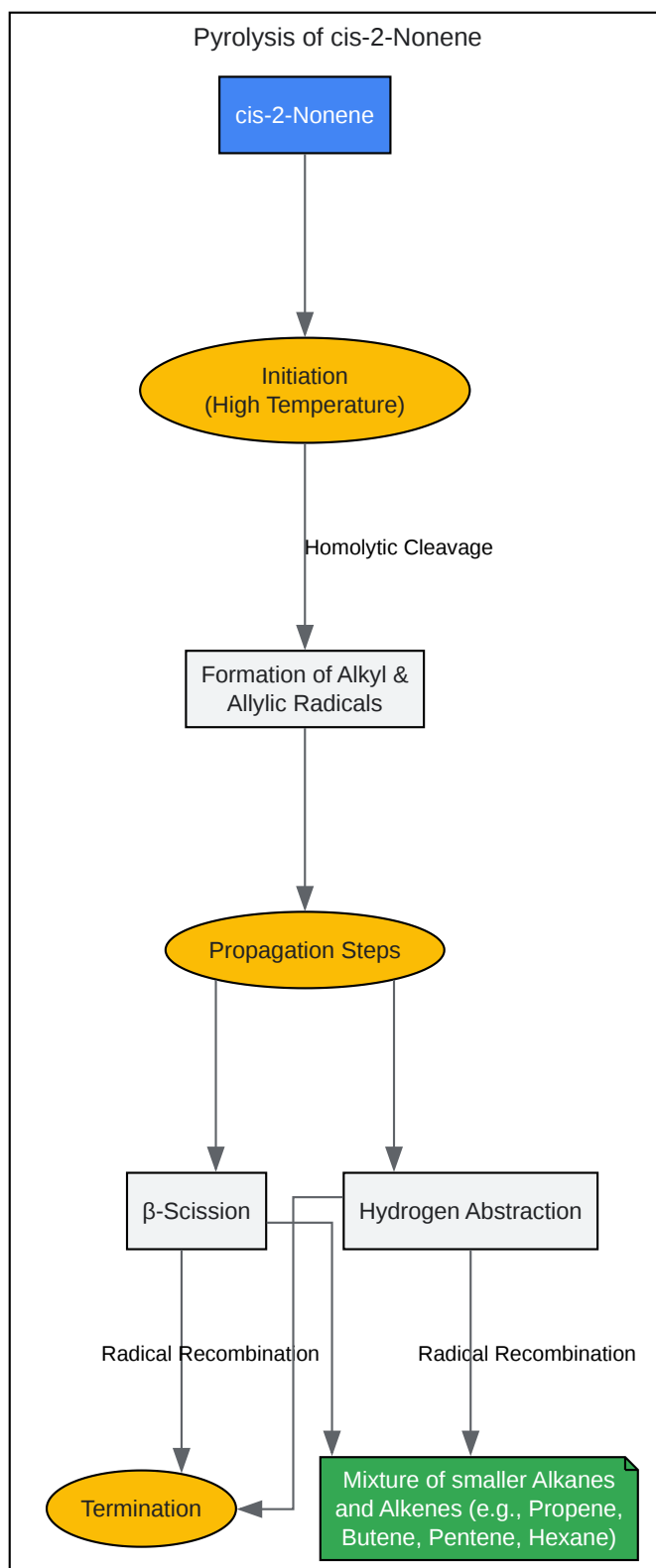
Thermal Degradation Pathways

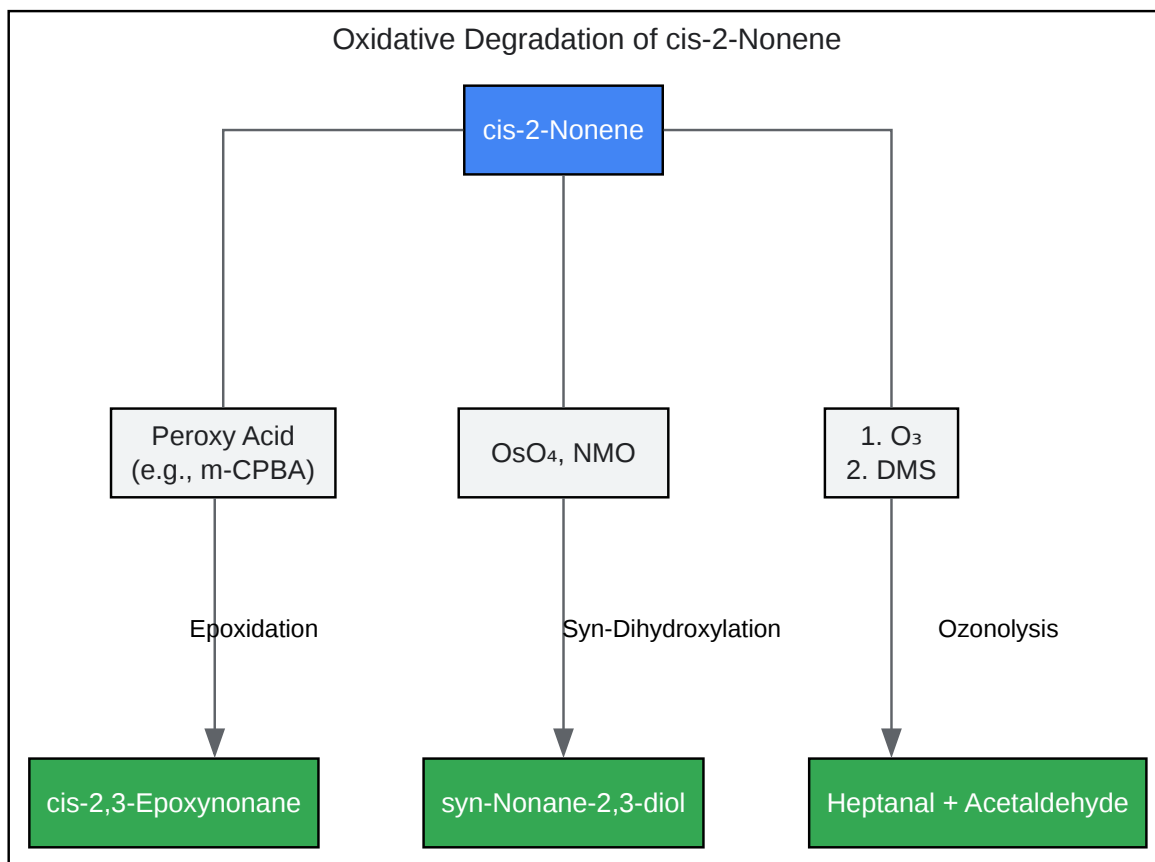
The degradation of **cis-2-nonene** can proceed via two primary routes: pyrolysis (in the absence of an oxidant) and oxidation (in the presence of an oxidant like air).

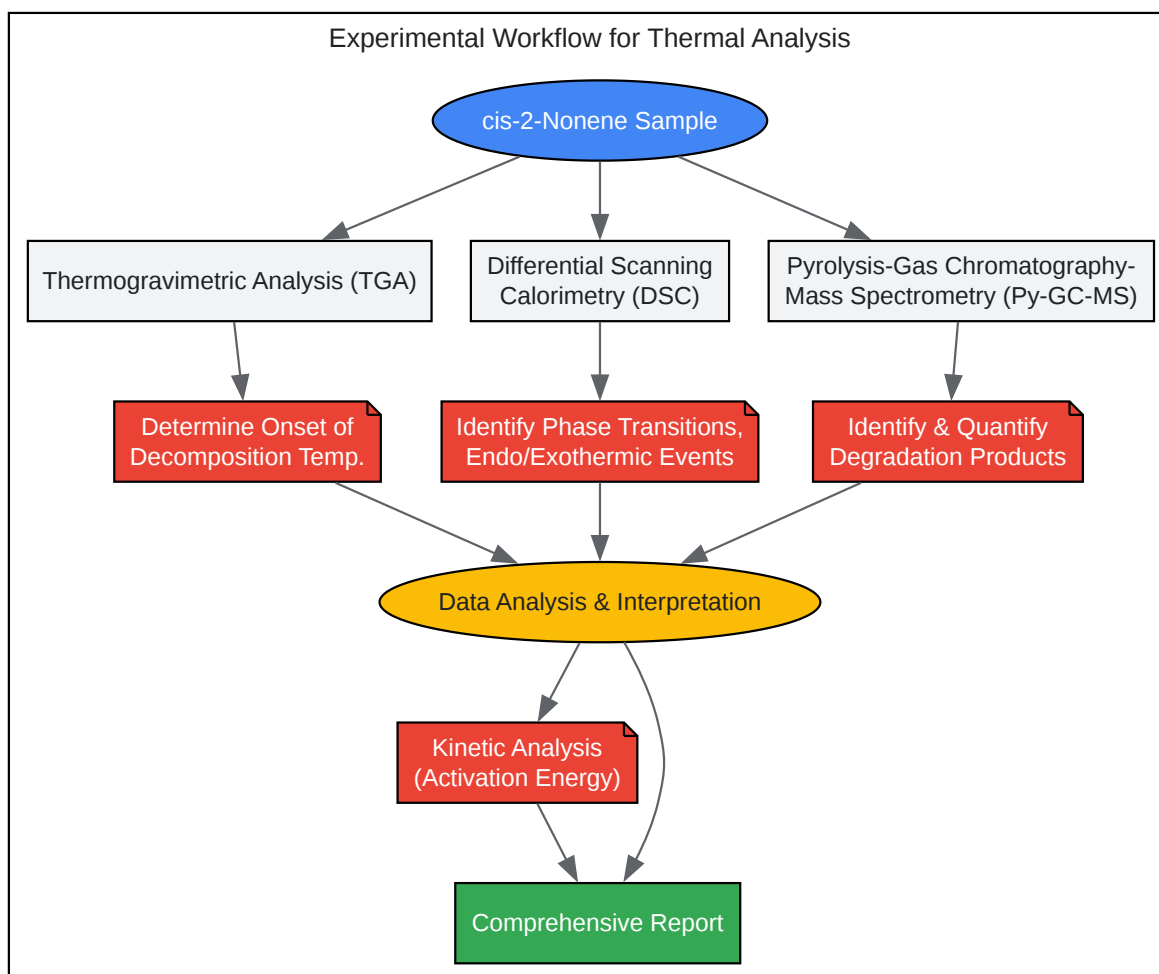
Pyrolytic Degradation

At elevated temperatures in an inert environment, the degradation of **cis-2-nonene** is expected to initiate with the homolytic cleavage of C-C bonds, particularly the allylic C-C bond which is weaker. The resulting free radicals can then undergo a variety of reactions including isomerization, β -scission, and hydrogen abstraction, leading to a complex mixture of smaller alkanes and alkenes.

A plausible pyrolytic degradation pathway is illustrated in the diagram below.







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References

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